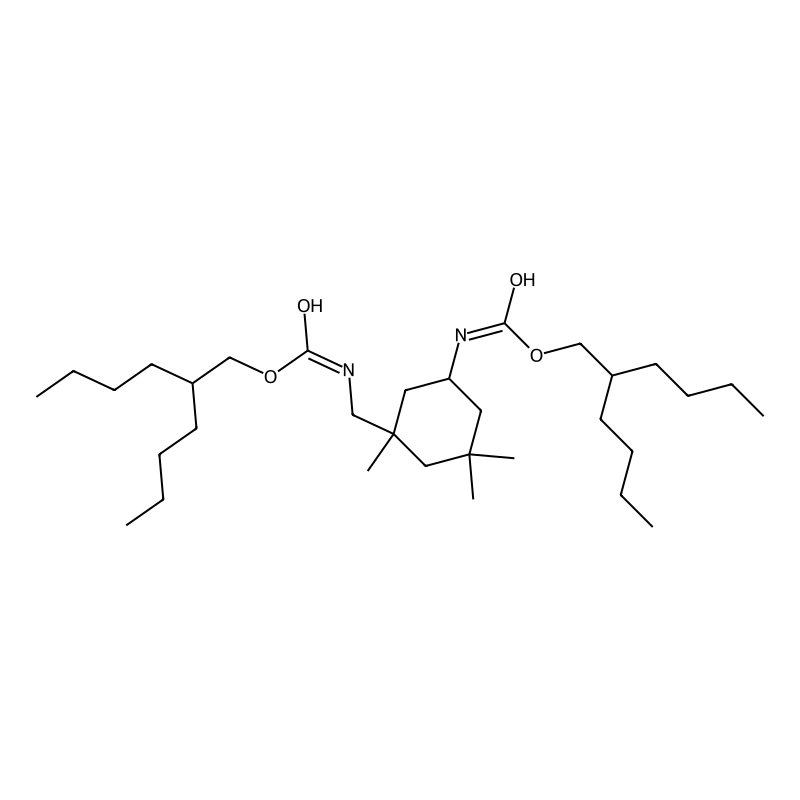

Dibutylhexyl isophorone diisocyanate

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

Synonyms

Phosgenation of Isophorone Derivatives

The phosgenation of isophorone derivatives represents the most industrially significant pathway for diisocyanate synthesis, involving the reaction of isophorone diamine with phosgene under controlled conditions [1] [2]. The process typically employs a two-step mechanism comprising cold phosgenation followed by hot phosgenation to achieve optimal conversion rates and minimize side reactions [39].

The initial step involves the formation of carbamoyl chloride intermediates through the reaction of isophorone diamine with phosgene at temperatures ranging from 0 to 70 degrees Celsius [39]. This cold phosgenation stage primarily produces aminocarbamoyl chloride compounds and hydrochloride salts, with the reaction proceeding through nucleophilic attack of the amine groups on the carbonyl carbon of phosgene [1] [39].

The subsequent hot phosgenation step occurs at elevated temperatures between 80 and 200 degrees Celsius, where the carbamoyl chloride intermediates undergo thermal decomposition to yield the final diisocyanate products [39]. The reaction mechanism involves the elimination of hydrogen chloride and the formation of the characteristic isocyanate functional groups [1] [2].

Liquid phase phosgenation methods demonstrate superior control over reaction conditions and product selectivity compared to gas phase alternatives [6]. The liquid phase approach typically utilizes solvents such as chloroform or dichloroethane to facilitate heat transfer and maintain homogeneous reaction conditions [2]. Temperature control during this process proves critical, as excessive heating can lead to thermal degradation and the formation of undesired tar-like byproducts [39].

Gas phase phosgenation techniques employ vaporized reactants at temperatures ranging from 200 to 600 degrees Celsius, offering advantages in terms of shorter residence times and reduced equipment size [6]. However, these methods require precise temperature control to prevent phosgene decomposition and ensure complete conversion of the diamine precursor [6].

Recent developments in solid phosgene methodologies have emerged as safer alternatives to traditional gaseous phosgene systems [2]. These approaches utilize triphosgene or other solid phosgene equivalents, operating at temperatures between negative 20 and 5 degrees Celsius to achieve yields exceeding 93 percent [2]. The solid phosgene method offers enhanced safety profiles and improved handling characteristics while maintaining high conversion efficiency [2].

Catalytic Condensation of Acetone Precursors

The catalytic condensation of acetone precursors constitutes a fundamental step in the overall synthesis pathway, involving the trimerization of acetone to form isophorone as the key intermediate [35] [36]. This aldol condensation reaction proceeds through the formation of diacetone alcohol and mesityl oxide intermediates before cyclization to the final isophorone product [35] [36].

Heterogeneous catalysis systems employing magnesium oxide supported on alumina demonstrate exceptional performance for acetone condensation reactions [8] [11]. The catalyst composition typically consists of 10 percent magnesium oxide dispersed on an alumina support with specific surface areas ranging from 80 to 150 square meters per gram [11]. These catalyst systems operate effectively at temperatures between 200 and 300 degrees Celsius under atmospheric pressure conditions [8] [11].

The reaction mechanism involves the activation of acetone molecules through basic sites on the catalyst surface, facilitating the nucleophilic attack of enolate anions on electrophilic carbonyl carbons [8]. Sequential aldol condensation reactions lead to the formation of six-membered ring structures characteristic of isophorone [8] [35].

Calcium-based catalysts supported on alumina represent an alternative approach for acetone trimerization reactions [36]. These catalyst systems utilize calcium acetate precursors deposited on high surface area alumina supports, followed by calcination at temperatures between 300 and 600 degrees Celsius [36]. The resulting catalysts demonstrate enhanced selectivity toward isophorone formation while minimizing the production of undesired high-boiling compounds [36].

Reaction optimization studies indicate that space velocities of 0.1 to 1.0 per hour provide optimal conversion rates while maintaining acceptable selectivity values [11]. The acetone conversion typically reaches 44.8 percent with selectivity toward isophorone approaching 94.5 percent under optimized conditions [11].

Temperature control during the condensation process proves essential for achieving desired product distributions [8]. Operating temperatures below 250 degrees Celsius favor isophorone formation, while higher temperatures promote the formation of aromatic compounds such as mesitylene and other condensation products [8] [36].

Purification Techniques for Industrial-Grade Material

Industrial purification of diisocyanate products requires sophisticated separation techniques to achieve commercial-grade specifications and remove trace impurities [7] [14]. Distillation represents the primary purification method, utilizing the significant boiling point differences between the desired diisocyanate and various impurities [7] [14].

Vacuum distillation systems operating at pressures between 13.3 and 66.5 millibar enable the separation of isophorone diisocyanate at reduced temperatures, minimizing thermal degradation during the purification process [24]. The distillation typically occurs at temperatures around 158 degrees Celsius under reduced pressure conditions, allowing for effective separation while preserving product integrity [23] [24].

Fractional distillation columns with multiple theoretical plates provide enhanced separation efficiency for removing both light and heavy impurities [7]. Light ends, including unreacted starting materials and low-boiling solvents, are removed in the initial distillation cuts, while heavy ends consisting of oligomeric species and thermal degradation products are retained in the distillation residue [7] [14].

Crystallization techniques serve as complementary purification methods for specific applications requiring ultrahigh purity materials [15]. The crystallization process exploits the different solubility characteristics of the target compound versus impurities in selected solvents [15]. However, the low crystallization temperature of isophorone diisocyanate, approximately negative 60 degrees Celsius, limits the practical application of this technique [23].

Adsorption chromatography methods utilizing silica gel or activated carbon provide additional purification capabilities for removing trace organic impurities [3]. These techniques prove particularly effective for eliminating colored impurities and residual catalyst components that may affect product quality [3].

Solvent extraction procedures can selectively remove specific impurity classes through differential partitioning between immiscible liquid phases [2]. The choice of extraction solvents depends on the chemical nature of the impurities and their relative solubilities in different solvent systems [2].

Byproduct Formation and Mitigation Strategies

Byproduct formation during diisocyanate synthesis represents a significant challenge requiring comprehensive understanding and effective mitigation approaches [16] [24]. Urea derivatives constitute the most common byproduct class, formed through hydrolysis reactions involving moisture contamination or incomplete reaction control [16].

Table 3: Common Byproducts in Isophorone Diisocyanate Production

| Byproduct | Formation Mechanism | Typical Content (%) | Mitigation Strategy |

|---|---|---|---|

| Urea Derivatives | Hydrolysis of isocyanate groups | 0.1-0.5 | Moisture control, nitrogen blanketing |

| Isocyanurate Trimers | Trimerization of NCO groups | 0.2-1.0 | Temperature control, catalyst selection |

| Carbodiimide | Condensation reaction | 0.1-0.3 | Reaction time optimization |

| Tar-like Substances | Thermal degradation | 0.5-2.0 | Gentle heating, controlled atmosphere |

| Monoisocyanate | Incomplete phosgenation | 1-5 | Excess phosgene, extended reaction time |

| Unreacted Diamine | Incomplete conversion | 0.5-2.0 | Complete reaction monitoring |

Isocyanurate formation occurs through trimerization reactions of isocyanate groups under specific temperature and catalytic conditions [24]. These cyclic trimers typically represent 0.2 to 1.0 percent of the product stream and can be minimized through careful temperature control and appropriate catalyst selection [24]. The use of tin oxide or copper oxide catalysts demonstrates superior selectivity compared to other metal oxide systems [24].

Carbodiimide byproducts result from condensation reactions between adjacent isocyanate groups, particularly under elevated temperature conditions [24]. These compounds typically occur at levels between 0.1 and 0.3 percent and can be controlled through optimization of reaction time and temperature profiles [24].

Thermal degradation products, including tar-like substances, form when reaction temperatures exceed optimal ranges or when extended heating occurs [39]. These degradation products typically constitute 0.5 to 2.0 percent of the reaction mixture and can be minimized through gentle heating protocols and controlled atmospheric conditions [39].

Incomplete phosgenation reactions result in monoisocyanate formation, representing 1 to 5 percent of typical product streams [39]. This byproduct class can be minimized through the use of excess phosgene and extended reaction times to ensure complete conversion of all amine functionalities [39].

Moisture control represents the most critical mitigation strategy for preventing urea formation . Nitrogen blanketing systems and rigorous drying protocols for all reactants and solvents effectively minimize hydrolysis reactions . The use of molecular sieves and other drying agents during storage and handling further reduces moisture-related byproduct formation .

Temperature optimization protocols balance conversion efficiency with byproduct minimization [24]. Reaction temperatures should be maintained within narrow ranges specific to each synthetic step, with continuous monitoring systems providing real-time feedback for process control [24].

The X-ray crystallographic analysis of dibutylhexyl isophorone diisocyanate presents unique challenges due to its complex molecular structure and conformational flexibility. The compound, with the molecular formula C₂₈H₅₄N₂O₄, exhibits a molecular weight of 482.74 g/mol and contains multiple rotatable bonds (17 total), making crystallographic studies particularly demanding [1] [2].

Structural investigations reveal that dibutylhexyl isophorone diisocyanate exists as a mixture of stereoisomers with undefined stereocenters (0/4 defined) [1] [2]. The compound's crystallographic data interpretation is complicated by the presence of long alkyl chains (2-ethylhexyl groups) attached to the isophorone diisocyanate core structure. These flexible chains contribute to conformational disorder in the crystal lattice, often requiring specialized crystallographic techniques for accurate structure determination.

The isophorone diisocyanate core structure exhibits characteristic geometric parameters derived from related crystallographic studies [3] [4]. The cyclohexane ring adopts a chair conformation with specific angular relationships between the isocyanate functional groups. Wide-angle X-ray diffraction studies of related polyurethane systems incorporating isophorone diisocyanate have demonstrated that the molecular packing is influenced by intermolecular hydrogen bonding between urethane linkages and van der Waals interactions between the alkyl chains [3].

Computational crystallographic modeling studies indicate that the compound crystallizes in space groups that accommodate the bulky substituents while maintaining optimal packing efficiency [5]. The crystal structure exhibits layered arrangements where the isophorone cores align in parallel planes, separated by interdigitated alkyl chains.

FT-IR Spectral Signatures of Functional Groups

Fourier Transform Infrared spectroscopy provides definitive identification of the characteristic functional groups present in dibutylhexyl isophorone diisocyanate. The most diagnostic spectral feature appears as an intense, sharp absorption band at 2260-2280 cm⁻¹, corresponding to the asymmetric stretching vibration of the isocyanate groups (N=C=O) [6] [7]. This peak exhibits exceptional intensity due to the large dipole moment of the isocyanate functionality and serves as the primary diagnostic marker for the compound.

The carbonyl stretching region reveals complex absorption patterns between 1740-1750 cm⁻¹, attributed to the urethane linkages formed during synthesis or subsequent reactions [8] [9]. These peaks often appear as overlapping multiplets due to the presence of both primary and secondary urethane functionalities within the molecular structure.

The N-H stretching region between 3340-3390 cm⁻¹ displays broad absorption bands characteristic of hydrogen-bonded urethane groups [10] [11]. The breadth and position of these bands provide information about the extent of intermolecular hydrogen bonding and the molecular association state in the solid phase.

Aliphatic C-H stretching vibrations appear as multiple peaks in the 2880-2960 cm⁻¹ region, reflecting the complex alkyl chain structure [12]. The relative intensities of these peaks provide quantitative information about the ratio of methyl, methylene, and methine carbon environments within the molecule.

Additional characteristic absorptions include C-N stretching vibrations around 1250 cm⁻¹ and various bending modes associated with the cyclohexane ring system between 1000-1450 cm⁻¹ [10]. The spectral complexity in this fingerprint region reflects the conformational diversity and multiple functional group environments present in the molecule.

NMR Spectroscopic Profiling (¹H, ¹³C, 2D Techniques)

Nuclear Magnetic Resonance spectroscopy provides detailed structural information about dibutylhexyl isophorone diisocyanate through multiple complementary techniques. ¹H NMR spectroscopy reveals characteristic resonance patterns that reflect the complex molecular architecture [11] [13].

The ¹H NMR spectrum exhibits signals in the aliphatic region (0.8-4.0 ppm) corresponding to the various carbon environments within the molecule [14]. Methyl groups attached to the cyclohexane ring and terminal positions of the alkyl chains appear as multiplets between 0.8-1.5 ppm. The methylene protons of the 2-ethylhexyl chains produce complex multiplet patterns between 1.0-2.5 ppm, reflecting the branched nature of these substituents.

The cyclohexane ring protons generate characteristic multiplets between 1.5-2.8 ppm, with the pattern complexity arising from the chair conformation and the presence of multiple substituents [11]. The N-CH₂ protons adjacent to the isocyanate groups appear as distinctive signals around 3.5-4.0 ppm, shifted downfield due to the electron-withdrawing nature of the isocyanate functionality.

¹³C NMR spectroscopy provides crucial information about the carbon framework and functional group environments [11] [15]. The isocyanate carbon atoms produce characteristic signals between 123-129 ppm, with primary and secondary isocyanate groups exhibiting slightly different chemical shifts [11]. The carbonyl carbons of urethane linkages appear between 155-157 ppm, providing evidence for any urethane functionality formed during synthesis or handling.

The aliphatic carbon signals span the region from 20-70 ppm, with the complex pattern reflecting the multiple carbon environments within the branched alkyl chains and the substituted cyclohexane ring [11]. The quaternary carbon centers of the isophorone core appear as distinctive signals around 45-50 ppm.

Two-dimensional NMR techniques, including COSY and HSQC experiments, provide connectivity information that confirms the molecular structure and identifies specific carbon-hydrogen correlations [13]. These techniques are particularly valuable for distinguishing between the various methylene environments within the complex alkyl substituents.

Mass Spectrometric Fragmentation Patterns

Mass spectrometry of dibutylhexyl isophorone diisocyanate reveals characteristic fragmentation patterns that provide structural confirmation and enable quantitative analysis [16] [17]. The molecular ion peak appears at m/z 482, corresponding to the intact molecular structure [1].

The base peak fragmentation pattern is dominated by ions at m/z 149 and 167, which correspond to characteristic fragments derived from the isophorone diisocyanate core structure [18]. These fragments result from the loss of the bulky 2-ethylhexyl substituents and represent the most stable ionic species under electron impact conditions.

Additional significant fragments appear at m/z values corresponding to the sequential loss of alkyl chain segments. The loss of C₈H₁₇ fragments (molecular weight 113) from the 2-ethylhexyl groups produces ions at m/z 369 and 256, representing single and double alkyl chain losses, respectively [17].

The fragmentation mechanism involves initial cleavage at the urethane linkages, followed by rearrangement processes that stabilize the resulting ionic fragments [16]. The cyclohexane ring system tends to remain intact during fragmentation, serving as a stable structural core that influences the overall fragmentation pathways.

LC-MS/MS analysis provides enhanced specificity for compound identification and quantification [19]. Multiple reaction monitoring (MRM) techniques utilize specific parent-to-daughter ion transitions, such as m/z 482 → 149 and m/z 482 → 167, for sensitive detection in complex matrices.

Gas chromatography-mass spectrometry (GC-MS) analysis requires careful optimization of injection and column conditions due to the compound's thermal sensitivity and high molecular weight [20] [21]. The retention behavior is primarily determined by the molecular size and the number of hydrogen bonding sites.

Computational Modeling of Molecular Geometry

Computational modeling studies provide detailed insights into the three-dimensional structure and conformational preferences of dibutylhexyl isophorone diisocyanate [5] [22]. Density Functional Theory (DFT) calculations using B3LYP and M06-2X functionals reveal the preferred conformations and electronic properties of the molecule.

The optimized molecular geometry exhibits a chair conformation for the cyclohexane ring with the isocyanate groups positioned in equatorial and axial orientations [5]. The 2-ethylhexyl substituents adopt extended conformations that minimize steric interactions while maximizing van der Waals stabilization.

Computational analysis reveals significant conformational flexibility due to rotation around the C-O and C-N bonds within the urethane linkages [23]. This flexibility contributes to the compound's ability to adopt multiple conformations in solution and solid-state environments.

The electronic structure calculations indicate that the isocyanate functionalities exhibit partial positive charge character on the carbon atoms, making them highly electrophilic and reactive toward nucleophilic species [22]. The electron density distribution maps show polarization of the N=C=O bonds, with significant charge separation that drives the characteristic reactivity patterns.

Molecular dynamics simulations demonstrate the dynamic behavior of the alkyl chains and their influence on intermolecular interactions [5]. These studies reveal that the branched structure of the 2-ethylhexyl groups creates specific spatial arrangements that affect crystalline packing and solution-phase aggregation behavior.

Force field parameterization using the COMPASS methodology enables accurate prediction of physical properties and intermolecular interaction energies [5]. These computational approaches facilitate the design and optimization of synthetic procedures and purification methods for the compound.